4-[(E)-[(2-FLUOROPHENYL)METHYLIDENE]AMINO]-5-METHYL-1,2,4-TRIAZOLE-3-THIOL
CAS No.:
Cat. No.: VC13257840
Molecular Formula: C10H9FN4S
Molecular Weight: 236.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H9FN4S |
|---|---|
| Molecular Weight | 236.27 g/mol |
| IUPAC Name | 4-[(E)-(2-fluorophenyl)methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione |
| Standard InChI | InChI=1S/C10H9FN4S/c1-7-13-14-10(16)15(7)12-6-8-4-2-3-5-9(8)11/h2-6H,1H3,(H,14,16)/b12-6+ |
| Standard InChI Key | IUDKXKUKYVNOSO-WUXMJOGZSA-N |
| Isomeric SMILES | CC1=NNC(=S)N1/N=C/C2=CC=CC=C2F |
| Canonical SMILES | CC1=NNC(=S)N1N=CC2=CC=CC=C2F |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a 1,2,4-triazole core, a five-membered aromatic ring containing three nitrogen atoms at positions 1, 2, and 4. At position 3, a thiol (-SH) group is attached, while position 5 is substituted with a methyl group. The Schiff base moiety at position 4 consists of a (2-fluorophenyl)methylidene amino group, introducing stereoelectronic effects due to the fluorine atom’s electronegativity. The (E)-configuration of the imine bond (C=N) is stabilized by conjugation with the aromatic ring, as observed in similar triazole derivatives .
Systematic Nomenclature
The IUPAC name, 4-[(E)-[(2-fluorophenyl)methylidene]amino]-5-methyl-1,2,4-triazole-3-thiol, reflects the substituents’ positions and the compound’s stereochemistry. The “(E)” designation indicates the trans configuration of the imine bond relative to the triazole ring and fluorophenyl group.
Synthesis and Characterization
Synthetic Routes
The synthesis typically involves cyclocondensation reactions followed by Schiff base formation. A common method, adapted from analogous triazole-thiol syntheses , proceeds as follows:
-
Formation of the Triazole-Thiol Precursor: 4-Amino-5-methyl-1,2,4-triazole-3-thiol is prepared via cyclization of thiosemicarbazide derivatives under acidic conditions.
-
Schiff Base Formation: The amino group reacts with 2-fluorobenzaldehyde in dimethylformamide (DMF) under reflux, catalyzed by glacial acetic acid. The reaction proceeds via nucleophilic addition-elimination, yielding the imine bond .
Representative Reaction Conditions:
-
Solvent: DMF or ethanol
-
Temperature: 80–100°C (reflux)
-
Catalyst: Glacial acetic acid (1–2 drops)
Purification and Characterization
The crude product is purified via recrystallization from ethanol or acetonitrile. Characterization employs:
-
Melting Point Analysis: Reported values for similar compounds range from 250–275°C .
-
Spectroscopic Methods:
Physicochemical Properties
Solubility and Stability
The compound exhibits limited solubility in polar solvents (water, methanol) but dissolves in DMF and dimethyl sulfoxide (DMSO). The thiol group’s susceptibility to oxidation necessitates storage under inert atmospheres.
Thermal Properties
Differential scanning calorimetry (DSC) of analogous triazoles reveals decomposition temperatures above 250°C, suggesting thermal stability suitable for pharmaceutical formulation.
Table 1: Comparative Physicochemical Data for Analogous Triazole Derivatives
Biological Activities and Mechanisms
Antimicrobial Activity
Triazole-thiol derivatives demonstrate broad-spectrum antimicrobial effects. For example, 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol exhibited MIC values of 5.5 µg/mL against Mycobacterium tuberculosis H37Rv . The fluorophenyl moiety enhances membrane penetration, while the thiol group disrupts microbial enzyme activity .
Enzyme Inhibition
Molecular docking studies suggest that the thiol group interacts with catalytic residues in bacterial enzymes like β-ketoacyl-ACP synthase (KasA) and dihydrofolate reductase (DHFR). For instance, compound 1 in formed hydrophobic interactions with PHE237 and THR313 in KasA, mimicking the natural substrate’s binding mode.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume